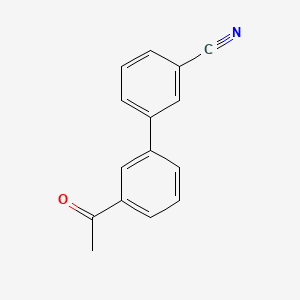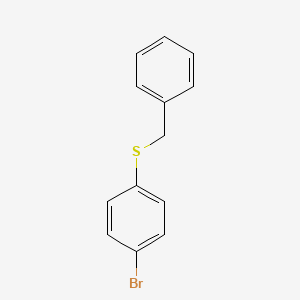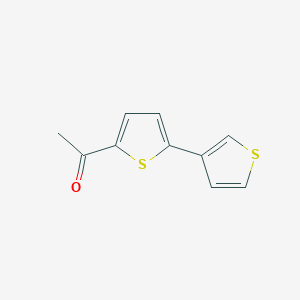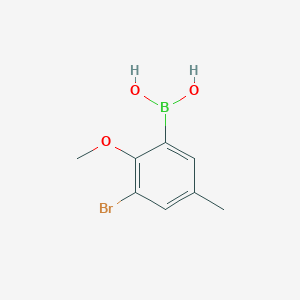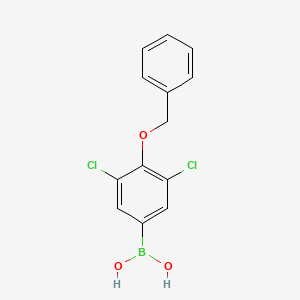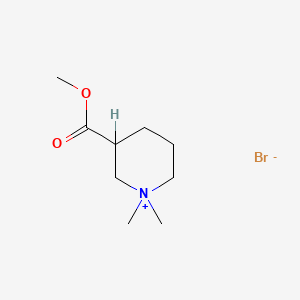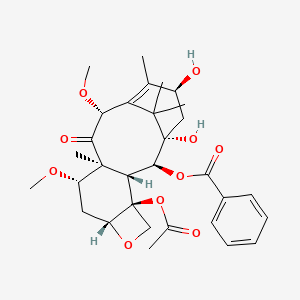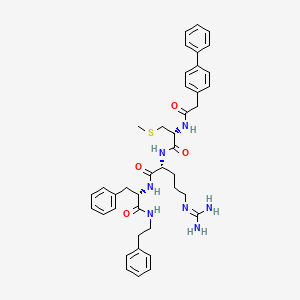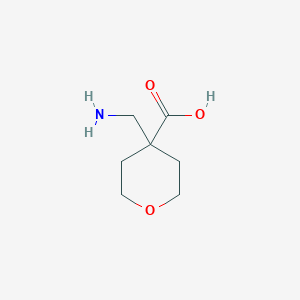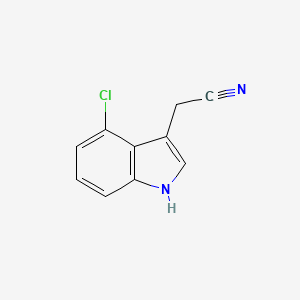
2-(4-chloro-1H-indol-3-yl)acetonitrile
説明
The compound "2-(4-chloro-1H-indol-3-yl)acetonitrile" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their presence in various biologically active compounds and pharmaceuticals. The chloro and acetonitrile groups attached to the indole core suggest potential reactivity that could be exploited in synthetic chemistry for the development of novel compounds with possible therapeutic applications.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. In the context of the provided papers, although the exact compound "2-(4-chloro-1H-indol-3-yl)acetonitrile" is not directly mentioned, related synthetic approaches can be inferred. For instance, the synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles involves reactions of C5-substituted 2-oxindoles with Appel’s salt, leading to novel oxindoles with an exocyclic double bond . Similarly, the formation of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives through an AlCl3-mediated C-C bond-forming reaction indicates that related indole derivatives can be synthesized using halogenated precursors and suitable reaction conditions .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. Single crystal X-ray diffraction techniques have been used to confirm the stereochemistry of related compounds, such as (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile . This technique could similarly be applied to "2-(4-chloro-1H-indol-3-yl)acetonitrile" to determine its precise molecular geometry, which is essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are often influenced by substituents on the indole core. The presence of a chloro substituent and an acetonitrile group in "2-(4-chloro-1H-indol-3-yl)acetonitrile" suggests that it could participate in nucleophilic substitution reactions or act as a precursor for further functionalization. The transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles demonstrates the reactivity of chloro and acetonitrile groups in ring transformation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(4-chloro-1H-indol-3-yl)acetonitrile" would be influenced by its functional groups and molecular structure. While specific data on this compound is not provided in the papers, related compounds with chloro and acetonitrile groups typically exhibit good solubility in organic solvents and may have distinct melting points and boiling points. The reactivity of such compounds can also be predicted based on the presence of electron-withdrawing groups, which can affect their acidity, basicity, and overall stability .
科学的研究の応用
Synthesis and Biological Evaluation
2-(4-chloro-1H-indol-3-yl)acetonitrile has been utilized in the synthesis of various derivatives with potential biological activities. For example, a study by Rehman, Saini, and Kumar (2022) focused on preparing a series of derivatives and evaluating their anti-inflammatory properties in animal models. The derivatives were synthesized through a series of reactions starting from indole and chloroacetylchloride, eventually forming various final derivatives (Rehman, Saini, & Kumar, 2022).
Photocyclisation Reactions
Another application is in photocyclisation reactions. Beck et al. (1992) investigated the photocyclisation of halogenoacetyl tryptophol derivatives and α-chloro indol-3-ylalkanoate esters in methanolic acetonitrile, which resulted in the formation of pyrrolobenzoxocines and cycloheptaindoles (Beck, Mascal, Moody, & Coates, 1992).
Anticancer Research
Aksenov et al. (2022) observed a unique cascade transformation involving ring opening and 1,2-alkyl shift upon reducing certain indole derivatives with sodium borohydride, leading to the preparation of acetamides with antiproliferative properties (Aksenov, Kirilov, Arutiunov, Aksenov, Kuzminov, Aksenov, Turner, Rogelj, Kornienko, & Rubin, 2022).
Antibacterial and Antifungal Applications
Indole derivatives synthesized through various methods have shown potential as antibacterial and antifungal agents. Reddy et al. (2011) demonstrated this through the synthesis of 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-one derivatives, highlighting their modest antibacterial and antifungal properties (Reddy, Rajeswari, Sarangapani, Reddy, Madan, Kumar, & Rao, 2011).
Synthesis of Naphthostyryl Derivatives
The compound has also been used in the synthesis of new naphthostyryl derivatives. Dyachenko, Kashner, and Samusenko (2014) reported the reactions of certain indol-1-inium iodides with C-nucleophiles, leading to the formation of these derivatives, which were then used in further synthetic applications (Dyachenko, Kashner, & Samusenko, 2014).
Safety And Hazards
特性
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQUQOQJAOLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401700 | |
| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-indol-3-yl)acetonitrile | |
CAS RN |
2447-15-6 | |
| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



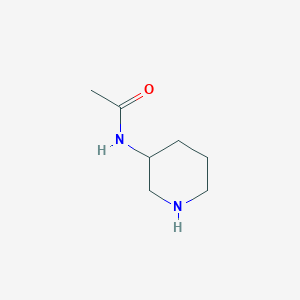

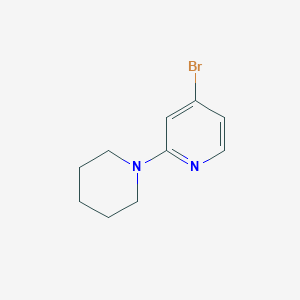
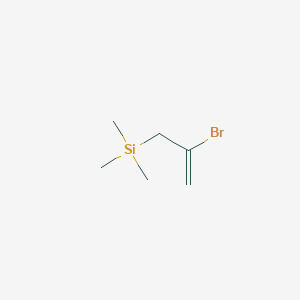
![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)
